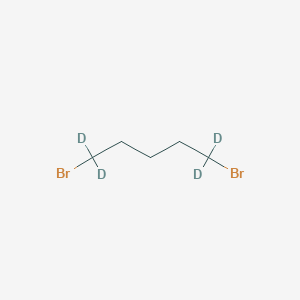
1,5-Dibromo-1,1,5,5-tetradeuteriopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dibromo-1,1,5,5-tetradeuteriopentane is a variant of 1,5-Dibromopentane, also known as Pentamethylene dibromide . Its linear formula is Br(CH2)5Br . The CAS Number is 111-24-0 and the molecular weight is 229.94 .
Synthesis Analysis
The synthesis of 1,5-Dibromopentane, the non-deuterated variant, involves the direct 1,2-dibromination of alkenes with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source . This process occurs under mild reaction conditions without the need for a catalyst or an external oxidant . Various alkene substrates can be transformed into the corresponding 1,2-dibrominated products in good to excellent yields .Molecular Structure Analysis
The molecular structure of 1,5-Dibromopentane consists of a five-carbon chain (pentane) with a bromine atom attached to the first and fifth carbon atoms . The structure can be represented as Br(CH2)5Br .Chemical Reactions Analysis
1,5-Dibromopentane can be used in the preparation of 1,5-di-Grignard reagent and novel spirocyclic pyrrolidones . It can also be used in the synthesis of N-alkylated piperidine as well as tetrydrothiopyran (thiane) by reaction with primary amine and sodium sulfide .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,5-Dibromopentane include a molecular weight of 229.94 , a density of 1.688 g/mL at 25 °C , and a refractive index n20/D of 1.512 . It is a liquid at room temperature .Safety And Hazards
1,5-Dibromopentane is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and is harmful if swallowed . It can cause skin and eye irritation . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye/face protection .
Propriétés
IUPAC Name |
1,5-dibromo-1,1,5,5-tetradeuteriopentane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Br2/c6-4-2-1-3-5-7/h1-5H2/i4D2,5D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBODDUNKEPPBKW-CQOLUAMGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCC([2H])([2H])Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Br2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dibromo-1,1,5,5-tetradeuteriopentane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methoxy-6,6,9-trimethyl-3-pentylbenzo[c]chromene](/img/structure/B164210.png)
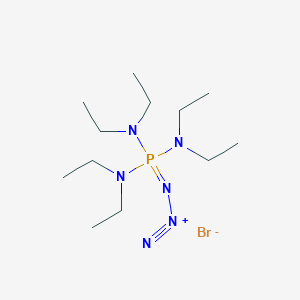
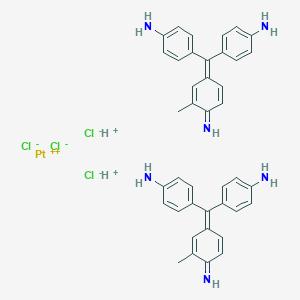
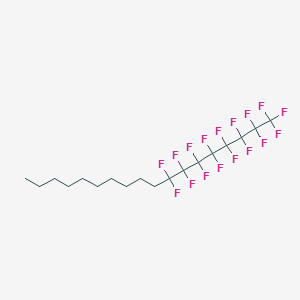
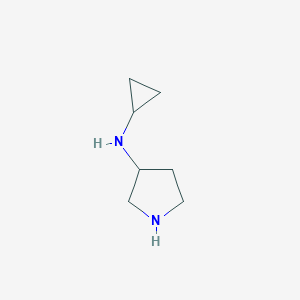


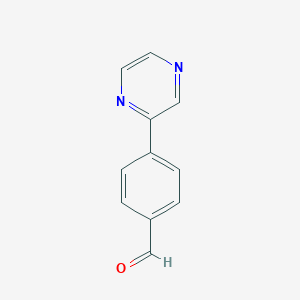
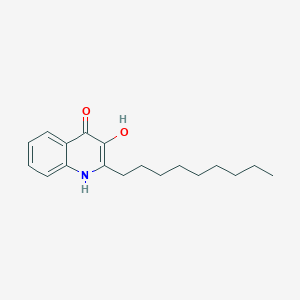
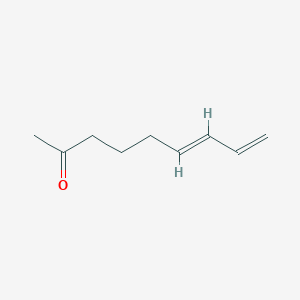
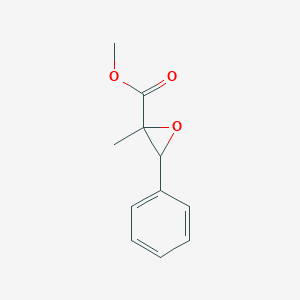
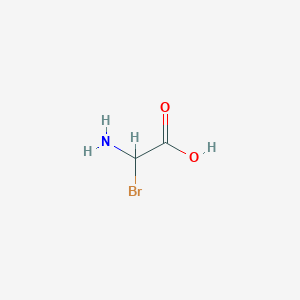
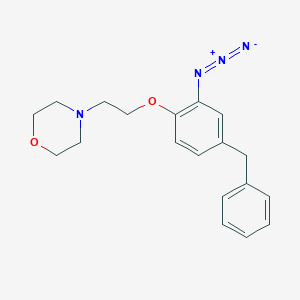
![1,3,5[10]-Estratriene-2,4-D2-3,17beta-diol](/img/structure/B164239.png)